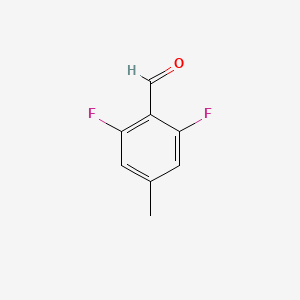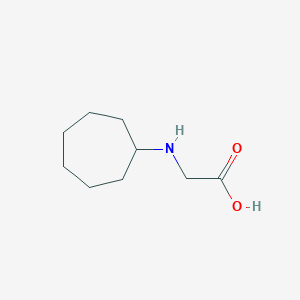
N-cycloheptylglycine
Overview
Description
N-cycloheptylglycine is a chemical compound with the molecular formula C9H17NO2 It is also known by its IUPAC name, (cycloheptylamino)acetic acid This compound is characterized by the presence of a cycloheptyl group attached to the nitrogen atom of glycine, an amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptylglycine typically involves the reaction of cycloheptylamine with glycine or its derivatives. One common method is the condensation reaction between cycloheptylamine and glycine ethyl ester hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol, and the product is isolated through crystallization or extraction techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptylglycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert this compound to its amine derivatives.
Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted this compound compounds.
Scientific Research Applications
N-cycloheptylglycine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of amino acid analogs and their interactions with biological systems.
Medicine: Research into potential therapeutic applications, such as enzyme inhibitors or receptor modulators, is ongoing.
Industry: this compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-cycloheptylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The cycloheptyl group can influence the compound’s binding affinity and specificity, affecting its biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-cyclohexylglycine: Similar in structure but with a cyclohexyl group instead of a cycloheptyl group.
N-cyclopentylglycine: Contains a cyclopentyl group, making it smaller and potentially less sterically hindered.
N-phenylglycine: Features a phenyl group, which can introduce aromatic interactions.
Uniqueness
N-cycloheptylglycine is unique due to its cycloheptyl group, which provides distinct steric and electronic properties compared to its analogs. This uniqueness can result in different reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(cycloheptylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c11-9(12)7-10-8-5-3-1-2-4-6-8/h8,10H,1-7H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLBBQAAYSJEMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60611318 | |
| Record name | N-Cycloheptylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60611318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82017-41-2 | |
| Record name | N-Cycloheptylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60611318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the N-terminal β-turn in bradykinin antagonists like B-10206?
A1: The research highlights the critical role of the N-terminal β-turn in the activity of bradykinin antagonists. B-10206, a potent bradykinin B2 receptor antagonist, incorporates N-cycloheptylglycine within its structure and exhibits an ideal type II β-turn from Pro2 to Igl5 (α-(2-indanyl)glycine). This structural feature is hypothesized to be crucial for its interaction with the bradykinin B2 receptor. [] The presence of this β-turn may facilitate specific binding interactions with the receptor, ultimately leading to its antagonist activity. []
Q2: How does the structure of B-10206, particularly the incorporation of this compound, contribute to its potency as a bradykinin antagonist?
A2: While the exact mechanism of interaction remains to be fully elucidated, the research suggests that the N-terminal β-turn, enabled by the presence of this compound and stabilized by other structural features like the salt bridge in B-10148, is vital for the antagonist activity of these peptides. [] It is plausible that the bulky, hydrophobic cycloheptyl group of this compound contributes to specific binding interactions with the receptor, potentially through hydrophobic interactions with a complementary hydrophobic pocket on the receptor. Further research, including detailed structural studies of the peptide-receptor complex, is needed to definitively characterize these interactions. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 8-hydroxy-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate](/img/structure/B1357905.png)
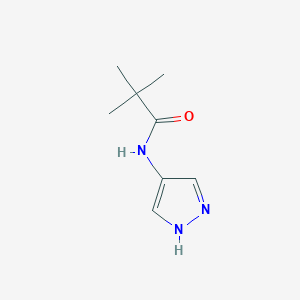
![4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1357910.png)

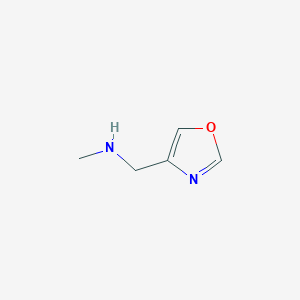



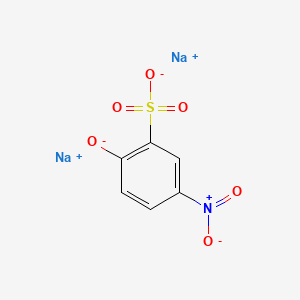


![[1-(2,2-Dimethylpropyl)piperidin-4-yl]methanol](/img/structure/B1357943.png)
![6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B1357946.png)
